N-(3-hydroxy-3-phenylpropyl)-3-phenylpropanamide
Description
N-(3-hydroxy-3-phenylpropyl)-3-phenylpropanamide is a synthetic amide derivative characterized by a 3-phenylpropanamide backbone substituted with a 3-hydroxy-3-phenylpropyl group. For instance, derivatives like N-(3-hydroxypropyl)-3-phenylpropanamide () and N-(3-aminophenyl)-3-phenylpropanamide () share the core 3-phenylpropanamide structure but differ in substituent groups, which influence properties such as solubility, logP, and biological activity .
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c20-17(16-9-5-2-6-10-16)13-14-19-18(21)12-11-15-7-3-1-4-8-15/h1-10,17,20H,11-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAJYPLSUASNOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-phenylpropyl)-3-phenylpropanamide typically involves the reaction of 3-phenylpropanoic acid with 3-hydroxy-3-phenylpropylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully monitored and controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-phenylpropyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides or amines can be used to replace the hydroxyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxy-3-phenylpropyl)-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares N-(3-hydroxy-3-phenylpropyl)-3-phenylpropanamide with structurally related analogs:
*Estimated based on analogous compounds.
Key Research Findings
Impact of Substituents on logP : Oxazolyl and bromophenyl groups increase lipophilicity, favoring membrane permeability but reducing aqueous solubility () .
Demethylation Efficiency : High yields (75–89%) for hydroxylated derivatives (e.g., compound 32) suggest robust synthetic scalability () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
